6-(Difluoromethoxy)quinolin-2-ol

Lipophilicity LogP CNS drug design

6‑(Difluoromethoxy)quinolin‑2‑ol (CAS 1261745‑87‑2) is a fluorinated quinoline derivative in which a difluoromethoxy (–OCHF₂) group occupies the 6‑position of the quinolin‑2(1H)‑one scaffold [REFS‑1]. The compound is used predominantly as a synthetic intermediate and scaffold for constructing kinase inhibitors, CRTH2 receptor ligands, and anti‑infective agents [REFS‑2].

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
CAS No. 1261745-87-2
Cat. No. B1436050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)quinolin-2-ol
CAS1261745-87-2
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2)C=C1OC(F)F
InChIInChI=1S/C10H7F2NO2/c11-10(12)15-7-2-3-8-6(5-7)1-4-9(14)13-8/h1-5,10H,(H,13,14)
InChIKeyHRPAMJNZQNWAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)quinolin-2-ol (CAS 1261745-87-2) — A 6‑Substituted Fluorinated Quinolin-2(1H)‑one Building Block for Medicinal Chemistry Procurement


6‑(Difluoromethoxy)quinolin‑2‑ol (CAS 1261745‑87‑2) is a fluorinated quinoline derivative in which a difluoromethoxy (–OCHF₂) group occupies the 6‑position of the quinolin‑2(1H)‑one scaffold [REFS‑1]. The compound is used predominantly as a synthetic intermediate and scaffold for constructing kinase inhibitors, CRTH2 receptor ligands, and anti‑infective agents [REFS‑2]. Its computed physicochemical profile — LogP ~2.1–2.2, topological polar surface area 38–42 Ų, and one hydrogen‑bond donor — places it in a favorable property space for oral bioavailability and blood–brain barrier penetration [REFS‑3]. The –OCHF₂ group confers distinct advantages over methoxy (–OCH₃) and hydroxy (–OH) analogs including enhanced metabolic stability and a capacity to act as a lipophilic hydrogen‑bond donor, making the compound a non‑interchangeable member of the difluoromethoxy‑quinolin‑2‑ol positional‑isomer family [REFS‑4].

Why 6‑(Difluoromethoxy)quinolin‑2‑ol Cannot Be Replaced by Its 4‑ or 7‑Positional Isomers or the Parent Quinolin‑2‑ol in Lead‑Optimization Workflows


Procurement decisions involving difluoromethoxy‑quinolin‑2‑ol positional isomers (4‑, 6‑, and 7‑OCF₂H) or the non‑fluorinated parent quinolin‑2‑ol are not interchangeable because the substitution position and the –OCF₂H group independently dictate LogP, hydrogen‑bonding capacity, metabolic vulnerability, and target‑binding geometry [REFS‑1][REFS‑2]. The 6‑OCF₂H isomer places the fluorinated ether at a site that is critical for c‑Met kinase binding in cabozantinib‑derived quinoline scaffolds, where 6‑position SAR tolerates diverse substituents yet shows sensitivity to electronic and steric effects [REFS‑3]. Replacing –OCF₂H with –OCH₃ at the 6‑position reduces lipophilicity (ΔLogP ≈ 0.6–0.7 units) and eliminates the lipophilic hydrogen‑bond donor property that can engage enzymatic pockets, while the parent quinolin‑2‑ol lacks the metabolic shielding that the difluoromethoxy group provides against cytochrome P450‑mediated O‑dealkylation [REFS‑4]. The quantitative evidence below demonstrates why generic substitution undermines lead quality and why this specific regioisomer merits prioritized sourcing.

Quantitative Differentiation Evidence for 6‑(Difluoromethoxy)quinolin‑2‑ol vs. Closest Analogs: A Procurement‑Decision Matrix


Lipophilicity Comparison: 6‑OCF₂H vs. 6‑OCH₃ and Parent Quinolin‑2‑ol Defines CNS Penetration Potential

The 6‑OCF₂H substitution increases computed LogP to 2.1–2.2, compared with ~1.5 for the 6‑OCH₃ analog (6‑methoxyquinolin‑2‑ol) and ~1.5–2.0 for the parent quinolin‑2‑ol [1][2][3]. The ΔLogP of approximately +0.6–0.7 units relative to 6‑OCH₃ places 6‑(difluoromethoxy)quinolin‑2‑ol squarely within the optimal LogP range (1–3) for passive blood–brain barrier permeation while retaining aqueous solubility [4]. In contrast, the non‑fluorinated parent quinolin‑2‑ol (LogP ~1.5–2.0) and 6‑OCH₃ analog (LogP ~1.5) fall at the lower boundary, which can limit CNS exposure.

Lipophilicity LogP CNS drug design Blood‑brain barrier

Metabolic Stability Advantage: –OCF₂H vs. –OCH₃ Reduces Cytochrome P450‑Mediated O‑Dealkylation

Replacement of a methoxy (–OCH₃) group with difluoromethoxy (–OCF₂H) is a well‑validated strategy to block CYP‑mediated O‑dealkylation, a primary metabolic soft spot for aryl methyl ethers [1][2]. In a PDE4D inhibitor series (Brullo et al., 2015), swapping 3‑OCH₃ for 3‑OCF₂H on a catechol ether scaffold produced an analog (compound 3b) with an improved pharmacokinetic profile — extended half‑life in vivo — compared with the non‑fluorinated parent, while retaining target inhibitory activity and isoform selectivity [3]. Although direct microsomal stability data for 6‑(difluoromethoxy)quinolin‑2‑ol are not yet published, the class‑level precedent is robust: the –OCF₂H group resists oxidative O‑dealkylation, conferring a longer metabolic half‑life relative to –OCH₃ in matched molecular pairs across multiple chemotypes [4].

Metabolic stability Cytochrome P450 O‑dealkylation Half‑life

Lipophilic Hydrogen‑Bond Donor Capacity: –OCF₂H Is a Functional Bioisostere of –OH That –OCH₃ Cannot Mimic

The –OCF₂H group is recognized as a lipophilic hydrogen‑bond donor (HBD) and a metabolically stable bioisostere of the hydroxyl (–OH) and thiol (–SH) groups [1][2]. This dual character — combining increased lipophilicity with HBD capability — is absent in –OCH₃, which is purely a hydrogen‑bond acceptor. In the quinolin‑2‑ol scaffold, the 6‑OCF₂H group can donate a weak hydrogen bond (C–H···O interaction) to enzymatic pockets while simultaneously increasing membrane permeability through elevated LogP [3]. The –OCH₃ analog (6‑methoxyquinolin‑2‑ol) cannot serve as a hydrogen‑bond donor, and the parent quinolin‑2‑ol lacks the lipophilicity boost. This unique property profile is particularly valuable when target‑binding hypotheses require a hydrogen‑bond donor at the 6‑position without sacrificing lipophilicity [4].

Hydrogen bond donor Bioisostere Lipophilic hydrogen bond Target engagement

Scaffold Activity Validation: 6‑Substituted Quinolines as c‑Met Kinase Inhibitors Exceeding Cabozantinib Potency in Select Cancer Lines

Lien et al. (2019) demonstrated that 6‑substituted quinolines derived from the cabozantinib scaffold are productive c‑Met inhibitors: 15 novel 6‑substituted analogs were synthesized and evaluated in a c‑Met enzymatic binding assay [1][2]. A wide range of substituents was tolerated at the quinoline 6‑position, confirming the site's suitability for systematic SAR exploration [3]. Critically, compounds 15b and 18b inhibited cell proliferation more efficiently than cabozantinib (a clinically approved c‑Met/VEGFR2 inhibitor with c‑Met IC₅₀ ≈ 1.3–5.4 nM [4]) in leukemia, CNS, and breast cancer cell lines within the NCI60 panel. This establishes the 6‑substituted quinolin‑2‑ol scaffold — including the 6‑OCF₂H variant — as a validated starting point for kinase inhibitor programs where 6‑position diversity drives potency.

c-Met kinase Cabozantinib NCI60 Antiproliferative

Positional Isomer Property Differentiation: 6‑OCF₂H vs. 4‑OCF₂H and 7‑OCF₂H Quinolin‑2‑ol Regioisomers

The three regioisomeric difluoromethoxy‑quinolin‑2‑ols (4‑OCF₂H, CAS 1261787‑25‑0; 6‑OCF₂H, CAS 1261745‑87‑2; 7‑OCF₂H, CAS 1261458‑20‑1) share identical molecular formulas (C₁₀H₇F₂NO₂) and molecular weights (211.16 g/mol) [1][2]. However, computed TPSA values vary with substitution position: the 6‑OCF₂H isomer reports TPSA of 38.3 Ų (Kuujia) to 42.09 Ų (Leyan), while 7‑OCF₂H shows TPSA 38.3 Ų and the 4‑OCF₂H isomer is predicted to have a slightly different TPSA owing to altered electronic environment . The 6‑position substitution places the –OCF₂H group at the site most relevant to c‑Met SAR (see Evidence Item 4) and avoids the steric clash that 4‑position substitution can create with the quinolin‑2‑one tautomeric equilibrium. These subtle but real differences mean the isomers are not functionally equivalent in biological assays.

Positional isomer Regioisomer TPSA Physicochemical profile

Target Engagement Potency Differentiation: –OCF₂H vs. –OCH₃ in Matched Molecular Pair SAR (IC₅₀ ~5‑Fold Improvement)

In a structurally distinct but mechanistically relevant anthranilic acid series (J Med Chem, 2023), a matched molecular pair comparison at the R₃ phenyl position revealed that –OCF₂H substitution (IC₅₀ = 8.9 µM) provided approximately 5‑fold greater inhibitory potency than –OCH₃ (IC₅₀ = 45 µM) in a p‑Cl‑ANS biochemical assay [1]. This ~5‑fold potency advantage for –OCF₂H over –OCH₃ is consistent with the combined contributions of increased lipophilicity, altered electronic distribution, and potential hydrogen‑bond donor interactions that –OCH₃ cannot replicate . Although this comparison comes from a different core scaffold, it provides the clearest quantitative matched‑pair evidence that substituting –OCH₃ with –OCF₂H can meaningfully improve target engagement, a principle directly applicable to 6‑(difluoromethoxy)quinolin‑2‑ol vs. its 6‑methoxy analog.

Matched molecular pair IC50 SAR Target potency

Procurement‑Relevant Application Scenarios for 6‑(Difluoromethoxy)quinolin‑2‑ol Where Scientific Differentiation Drives Selection


c‑Met Kinase Inhibitor Lead Optimization Using Cabozantinib‑Derived 6‑Substituted Quinoline Scaffolds

Based on the Lien et al. (2019) validation that 6‑substituted quinolines are productive c‑Met inhibitors with the potential to outperform cabozantinib in select cancer cell lines, 6‑(difluoromethoxy)quinolin‑2‑ol serves as a direct synthetic entry point for constructing novel 6‑OCF₂H‑bearing c‑Met inhibitor candidates [1]. The 6‑position tolerates diverse substituents, and the –OCF₂H group uniquely combines lipophilicity with hydrogen‑bond donor capacity — properties that can be exploited for additional polar interactions in the c‑Met active site [2].

PDE4D‑Targeted Anti‑Inflammatory Programs Requiring Metabolically Stable Ether Bioisosteres

The demonstrated pharmacokinetic advantage of –OCF₂H over –OCH₃ in the PDE4D inhibitor series (Brullo et al., 2015) supports the use of 6‑(difluoromethoxy)quinolin‑2‑ol in anti‑inflammatory drug discovery where metabolic stability is a key optimization parameter [3]. The quinolin‑2‑one core is a privileged scaffold for PDE inhibition, and the 6‑OCF₂H substitution preemptively addresses the O‑dealkylation liability inherent to 6‑OCH₃ analogs [1].

CRTH2 (DP₂) Receptor Antagonist Development for Allergic and Inflammatory Diseases

Patent literature (WO2006100217, WO2007141531) identifies difluoromethoxy‑substituted quinolines as CRTH2 receptor ligands for treating asthma, COPD, and allergic rhinitis [4]. The 6‑(difluoromethoxy)quinolin‑2‑ol scaffold positions the –OCF₂H group at a site compatible with CRTH2 pharmacophore models, and its LogP of ~2.1 supports oral bioavailability — a critical requirement for chronic respiratory disease therapies [2].

Agrochemical Fungicide Scaffold Derivatization Exploiting Fluorine‑Enhanced Bioactivity

Patents on substituted quinoline compounds as agricultural fungicides (e.g., WO2024‑priority filings) demonstrate that difluoromethoxy‑quinoline derivatives possess antifungal activity against plant pathogens [5]. The 6‑(difluoromethoxy)quinolin‑2‑ol core provides a functionalized building block for constructing agrochemical candidates where the –OCF₂H group enhances environmental stability and target‑site penetration [1].

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